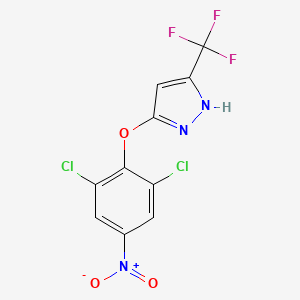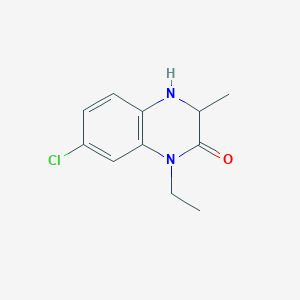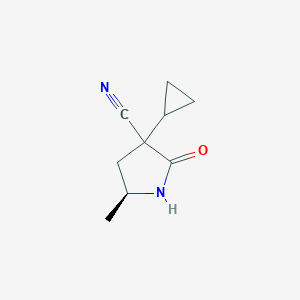![molecular formula C9H7F6N B13907287 (1R)-2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine CAS No. 1213339-31-1](/img/structure/B13907287.png)
(1R)-2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,2,2-Trifluoro-1-(2-trifluoromethyl-phenyl)-ethylamine is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents such as trifluoromethyltrimethylsilane and catalysts like copper or zinc .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using robust and scalable methods. The use of trifluoromethylating agents like trifluoromethyltrimethylsilane in combination with metal catalysts ensures high yields and purity .
Chemical Reactions Analysis
Types of Reactions
®-2,2,2-Trifluoro-1-(2-trifluoromethyl-phenyl)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated ketones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry
In chemistry, ®-2,2,2-Trifluoro-1-(2-trifluoromethyl-phenyl)-ethylamine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology
The compound’s stability and lipophilicity make it useful in biological studies, particularly in the design of bioactive molecules and drug candidates. Its ability to interact with biological targets enhances its potential in medicinal chemistry .
Medicine
In medicine, ®-2,2,2-Trifluoro-1-(2-trifluoromethyl-phenyl)-ethylamine is explored for its potential therapeutic applications. Its incorporation into drug molecules can improve pharmacokinetic properties and increase metabolic stability .
Industry
Industrially, the compound is used in the production of agrochemicals and specialty chemicals. Its unique properties contribute to the development of more effective pesticides and herbicides .
Mechanism of Action
The mechanism of action of ®-2,2,2-Trifluoro-1-(2-trifluoromethyl-phenyl)-ethylamine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A well-known antidepressant with a trifluoromethyl group.
Celecoxib: An anti-inflammatory drug containing a trifluoromethyl group.
Fipronil: An insecticide with a trifluoromethyl group.
Uniqueness
®-2,2,2-Trifluoro-1-(2-trifluoromethyl-phenyl)-ethylamine stands out due to its specific structural configuration and the presence of multiple trifluoromethyl groups. This unique arrangement imparts distinct chemical and physical properties, making it more versatile and effective in various applications compared to other similar compounds .
Properties
CAS No. |
1213339-31-1 |
|---|---|
Molecular Formula |
C9H7F6N |
Molecular Weight |
243.15 g/mol |
IUPAC Name |
(1R)-2,2,2-trifluoro-1-[2-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H7F6N/c10-8(11,12)6-4-2-1-3-5(6)7(16)9(13,14)15/h1-4,7H,16H2/t7-/m1/s1 |
InChI Key |
SMXFZIKBUKWJGE-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](C(F)(F)F)N)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol](/img/structure/B13907208.png)
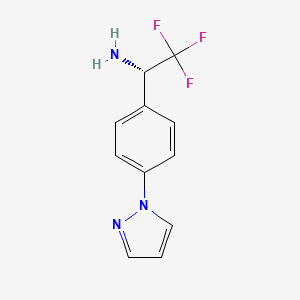

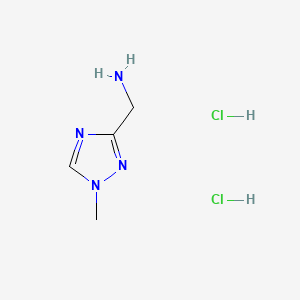
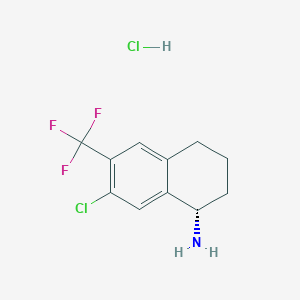
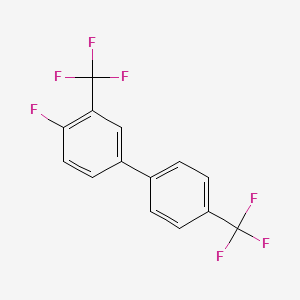
![tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate;hydrochloride](/img/structure/B13907262.png)
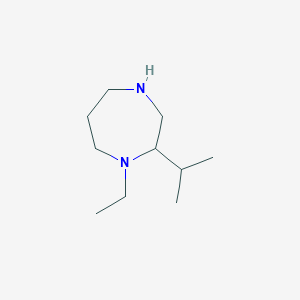
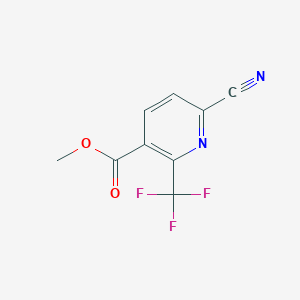
![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13907277.png)
